molecular formula C7H14N2O4Si B14598820 1,1,3-Trimethyl-3,4-dinitrosilolane CAS No. 59586-93-5

1,1,3-Trimethyl-3,4-dinitrosilolane

Cat. No.: B14598820
CAS No.: 59586-93-5
M. Wt: 218.28 g/mol
InChI Key: BAGSVCQDRYIULM-UHFFFAOYSA-N
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Description

1,1,3-Trimethyl-3,4-dinitrosilolane is an organosilicon compound with the molecular formula C7H14N2O4Si It is characterized by the presence of a five-membered ring containing silicon, along with two nitro groups attached to the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,3-Trimethyl-3,4-dinitrosilolane typically involves the reaction of trimethylsilane with nitrosating agents under controlled conditions. One common method involves the use of nitrosyl chloride (NOCl) in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to prevent decomposition of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the potential hazards associated with nitrosating agents.

Chemical Reactions Analysis

Types of Reactions

1,1,3-Trimethyl-3,4-dinitrosilolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of silicon oxides and nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted silolanes depending on the reagents used.

Scientific Research Applications

1,1,3-Trimethyl-3,4-dinitrosilolane has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.

    Biology: Investigated for its potential use in biological labeling and imaging due to its unique structural properties.

    Medicine: Explored for its potential as a drug delivery agent or in the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1,1,3-Trimethyl-3,4-dinitrosilolane involves its interaction with molecular targets through its nitro and silicon-containing groups The nitro groups can participate in redox reactions, while the silicon atom can form stable bonds with various organic and inorganic moieties

Comparison with Similar Compounds

Similar Compounds

    1,1,3,3-Tetramethyldisiloxane: Another organosilicon compound with similar structural features but different reactivity.

    1,1,3-Trimethyl-3,4-dihydroisoquinoline: Contains a similar ring structure but lacks the nitro groups.

Uniqueness

1,1,3-Trimethyl-3,4-dinitrosilolane is unique due to the presence of both nitro groups and a silicon atom within a five-membered ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

59586-93-5

Molecular Formula

C7H14N2O4Si

Molecular Weight

218.28 g/mol

IUPAC Name

1,1,3-trimethyl-3,4-dinitrosilolane

InChI

InChI=1S/C7H14N2O4Si/c1-7(9(12)13)5-14(2,3)4-6(7)8(10)11/h6H,4-5H2,1-3H3

InChI Key

BAGSVCQDRYIULM-UHFFFAOYSA-N

Canonical SMILES

CC1(C[Si](CC1[N+](=O)[O-])(C)C)[N+](=O)[O-]

Origin of Product

United States

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